BenchChemオンラインストアへようこそ!

GNF7686

Cytochrome b inhibition Complex III assay T. cruzi biochemistry

GNF7686 selectively inhibits the mitochondrial cytochrome b QN-site in T. cruzi (EC50 0.15 µM). Its high selectivity over mammalian respiratory chains (no inhibition ≤25 µM) ensures clean host-cell assay readouts. Ideal positive control for high-content screening and target engagement studies, with a defined L197F resistance control. This potency and selectivity surpass broad-spectrum QN-site inhibitors, offering reproducible, on-target results across kinetoplastid models. Procure to enhance assay precision.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 305334-56-9
Cat. No. B2600915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF7686
CAS305334-56-9
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESCCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C
InChIInChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3
InChIKeyVKGICQBHQLMRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GNF7686: Potent and Selective Cytochrome b Inhibitor for Chagas Disease Research (CAS 305334-56-9)


GNF7686 (CAS 305334-56-9) is a small-molecule inhibitor of the mitochondrial cytochrome b (complex III, cytochrome bc1) that was identified from a high-throughput phenotypic screen against the intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease [1]. The compound potently inhibits T. cruzi growth with an EC50 of 0.15 μM against intracellular amastigotes and demonstrates high selectivity for the parasite's cytochrome b over the mammalian respiratory chain, with no observed effect on mammalian mitochondrial respiration or cell proliferation at concentrations up to 25 μM [2]. GNF7686 targets the QN site of cytochrome b, and resistance is conferred by an L197F mutation within this binding pocket [3].

Why GNF7686 Cannot Be Substituted with Generic Cytochrome b Inhibitors in T. cruzi Research


Cytochrome b inhibitors exhibit distinct binding site preferences, species-specific potency profiles, and cross-resistance patterns that preclude generic interchange. GNF7686 targets the QN site of T. cruzi cytochrome b [1]. While other QN-site inhibitors such as antimycin A also inhibit T. cruzi, they differ markedly in their mammalian toxicity profiles [2]. In contrast, QP-site inhibitors like myxothiazol and strobilurin exhibit completely different cross-resistance signatures and far weaker potency against T. cruzi intracellular amastigotes [3]. Furthermore, the standard-of-care compound benznidazole operates through a distinct mechanism (nitroheterocyclic prodrug) and displays a different potency and species selectivity spectrum [4]. Substituting any of these compounds for GNF7686 would fundamentally alter the experimental outcome and interpretation.

GNF7686 Quantitative Evidence Guide: Head-to-Head Comparisons Against Key T. cruzi Inhibitors


GNF7686 vs. Antimycin A: T. cruzi Complex III Biochemical Inhibition

In a direct head-to-head comparison using a coupled decylubiquinol oxidation/cytochrome c reduction assay in digitonin-solubilized T. cruzi epimastigotes, GNF7686 inhibited complex III activity with an IC50 of 550 ± 97 nM [1]. Under identical assay conditions, the classical cytochrome b inhibitor antimycin A exhibited a substantially more potent IC50 of 14 ± 3 nM [1]. This approximately 39-fold difference in biochemical potency is a critical distinction when designing mechanism-of-action studies or when using these compounds as reference inhibitors.

Cytochrome b inhibition Complex III assay T. cruzi biochemistry

GNF7686 vs. Antimycin A, Myxothiazol, Strobilurin, and Benznidazole: T. cruzi Intracellular Amastigote Potency

Against the clinically relevant intracellular amastigote form of T. cruzi, GNF7686 exhibits an EC50 of 0.15 ± 0.03 µM [1]. Benznidazole, the current first-line clinical therapy, shows an EC50 of 1.4 ± 0.17 µM [1], making GNF7686 approximately 9-fold more potent in this assay. Antimycin A, myxothiazol, and strobilurin all lack measurable activity against intracellular amastigotes (EC50 values not applicable) due to toxicity to the host cell at concentrations required for parasite inhibition [2].

Chagas disease Antiparasitic potency Intracellular amastigote

GNF7686 vs. Antimycin A: Mammalian Mitochondrial Respiratory Chain Selectivity

GNF7686 demonstrates a high degree of selectivity for the T. cruzi cytochrome b over the mammalian respiratory chain. In rat mitochondrial respiration assays, GNF7686 produced no detectable inhibition at concentrations up to 25 µM [1]. In stark contrast, antimycin A potently inhibits mammalian mitochondrial respiration [1]. This selectivity window (>166-fold over the intracellular amastigote EC50) is a quantifiable differentiation point that directly impacts experimental design.

Selectivity Mammalian toxicity Mitochondrial respiration

GNF7686 vs. Antimycin A, Myxothiazol, and Strobilurin: Cross-Resistance Profile Against L197F Mutant Cytochrome b

A GNF7686-resistant T. cruzi strain (DR) harboring the L197F mutation in cytochrome b displays a 4.4-fold increase in EC50 for GNF7686 in amastigotes (from 0.15 µM to 0.66 µM) [1]. Importantly, the L197F mutation also confers cross-resistance to antimycin A, another QN-site inhibitor, but does NOT confer cross-resistance to the QP-site inhibitors myxothiazol and strobilurin [2]. This distinct cross-resistance fingerprint validates that GNF7686 operates through a specific binding site (QN) that differs from other cytochrome b inhibitors, enabling researchers to use these compounds as orthogonal tools to dissect mitochondrial function.

Drug resistance Cytochrome b mutation Target engagement

GNF7686 vs. Benznidazole and Antimycin A: Species Selectivity Across Kinetoplastid Parasites

GNF7686 exhibits a unique species selectivity profile. It inhibits L. donovani amastigotes with an EC50 of 0.46 µM [1], approximately 3-fold less potent than against T. cruzi (0.15 µM) [2]. In contrast, benznidazole is completely inactive against L. donovani at concentrations up to 25 µM [3]. Antimycin A is extraordinarily potent against L. donovani amastigotes with an EC50 of 0.01 µM [4], but this potency is accompanied by high mammalian toxicity. GNF7686 thus occupies a unique position: it retains measurable activity against related kinetoplastids while maintaining a favorable mammalian selectivity window.

Species selectivity Kinetoplastid parasites Leishmania donovani

GNF7686: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Target Validation Studies Requiring Selective Cytochrome b Inhibition in T. cruzi

GNF7686 is the optimal tool for experiments that require specific inhibition of the QN site of T. cruzi cytochrome b without confounding effects on the mammalian respiratory chain [1]. The compound's high selectivity (no mammalian mitochondrial inhibition up to 25 µM) [2] enables clean phenotypic readouts in host cell-based assays that are not achievable with antimycin A or other broad-spectrum cytochrome b inhibitors.

Intracellular Amastigote Efficacy Screening in Drug Discovery Programs

GNF7686 is uniquely suited for high-content screening of compounds targeting intracellular T. cruzi amastigotes. Its EC50 of 0.15 µM [3] and lack of host cell toxicity [4] make it a robust positive control for assay development and a benchmark for evaluating new chemical entities. The ~9-fold potency advantage over benznidazole [5] provides a clear window for identifying improved leads.

Mechanism-of-Action Studies Using Orthogonal Cytochrome b Inhibitors

Researchers can leverage the distinct cross-resistance fingerprints of GNF7686, antimycin A, myxothiazol, and strobilurin to dissect QN-site vs. QP-site pharmacology [6]. The L197F mutant strain provides a built-in control for confirming on-target activity [7], enabling robust target engagement studies in both biochemical and cellular contexts.

Comparative Kinetoplastid Biology Studies

GNF7686 offers a balanced potency profile across T. cruzi (EC50 0.15 µM) and L. donovani (EC50 0.46 µM) [8] while maintaining a favorable mammalian selectivity window. This profile makes it a valuable reference compound for comparative studies of cytochrome b function across kinetoplastid species, particularly in laboratories seeking a single tool compound with reproducible activity across multiple parasite models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF7686

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.